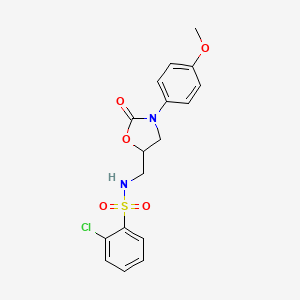
2-chloro-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs due to its bioactivity . The compound also contains a 4-methoxyphenyl group and an oxazolidinone ring, which are common structures in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and phenyl), an oxazolidinone ring, a sulfonamide group, and a methoxy group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, sulfonamides like this one are often involved in substitution and elimination reactions. The electron-withdrawing nature of the sulfonamide group can make the adjacent carbon more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
Without specific data, it’s hard to say for certain, but we can infer some properties based on its structure. For instance, the presence of polar groups like sulfonamide and oxazolidinone likely make it somewhat soluble in polar solvents like water .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups has shown promise for photodynamic therapy (PDT) applications. These compounds exhibit high singlet oxygen quantum yield, essential for effective Type II photosensitization processes in cancer treatment. Their photophysical and photochemical properties make them viable candidates for developing new PDT photosensitizers for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Inflammatory and Anticancer Properties
Celecoxib derivatives, including structures related to the target compound, have been synthesized and characterized for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds have demonstrated significant activities in preclinical models, showing potential for further development into therapeutic agents (Küçükgüzel et al., 2013).
Herbicide Selectivity Mechanisms
Studies on the metabolism of chlorsulfuron by plants have provided insights into the selectivity of herbicides for cereals, highlighting the role of metabolic pathways in determining herbicide efficacy and selectivity. Such research is fundamental for the development of new, more effective, and selective herbicidal compounds (Sweetser, Schow, & Hutchison, 1982).
Antiviral and Antifungal Activities
Novel benzenesulfonamide compounds have been investigated for their potential anti-HIV and antifungal activities. This research contributes to the discovery and development of new therapeutic agents for treating HIV and fungal infections, demonstrating the broad spectrum of biological activities that sulfonamide derivatives can possess (Zareef et al., 2007).
COX-2 Inhibition for Anti-Inflammatory Therapeutics
The synthesis and evaluation of 1,5-diarylimidazoles as COX-2 inhibitors highlight the potential of sulfonamide derivatives in developing new anti-inflammatory therapeutics. Such compounds offer insights into the structure-activity relationship necessary for achieving selective COX-2 inhibition, which is crucial for reducing side effects associated with non-selective COX inhibitors (Almansa et al., 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-24-13-8-6-12(7-9-13)20-11-14(25-17(20)21)10-19-26(22,23)16-5-3-2-4-15(16)18/h2-9,14,19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEISTOBTCAEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CNS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



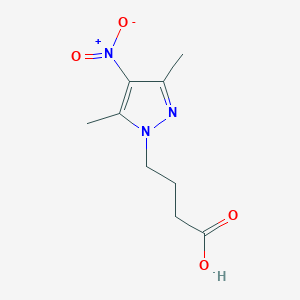
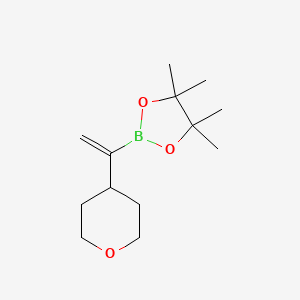
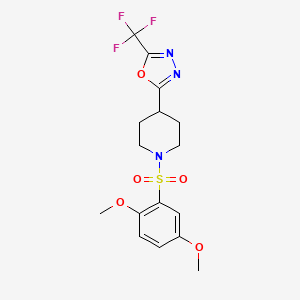
![4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenoxyphenyl)butanamide](/img/structure/B2653260.png)

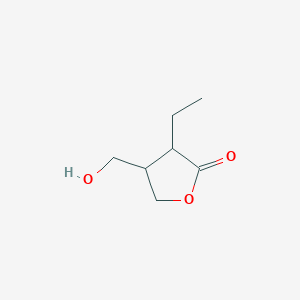

![2-[Benzyl-[(2-ethyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2653268.png)
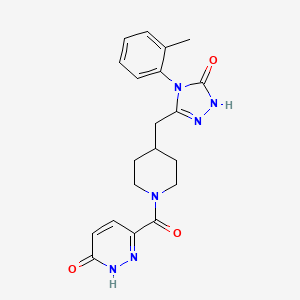

![N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2653272.png)
